3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl propanoate
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Overview
Description
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, an ethyl group, and a propanoate ester group attached to a cyclohexa-2,5-dien-1-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl propanoate typically involves the chlorination of a precursor compound followed by esterification. One common method involves the chlorination of 1-ethyl-4-oxocyclohexa-2,5-dien-1-yl with chlorine gas under controlled conditions to introduce the chlorine atoms at the 3 and 5 positions. This is followed by the reaction with propanoic acid in the presence of a catalyst to form the propanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl propanoate involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially disrupting their normal function. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate
- 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate
Uniqueness
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl propanoate is unique due to its specific combination of functional groups and its reactivity profile The presence of the propanoate ester group distinguishes it from similar compounds with different ester groups, such as butanoate or hexanoate derivatives
Properties
CAS No. |
61306-06-7 |
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Molecular Formula |
C11H12Cl2O3 |
Molecular Weight |
263.11 g/mol |
IUPAC Name |
(3,5-dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) propanoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-3-9(14)16-11(4-2)5-7(12)10(15)8(13)6-11/h5-6H,3-4H2,1-2H3 |
InChI Key |
BAQYNENNXXYLDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C=C(C(=O)C(=C1)Cl)Cl)CC |
Origin of Product |
United States |
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